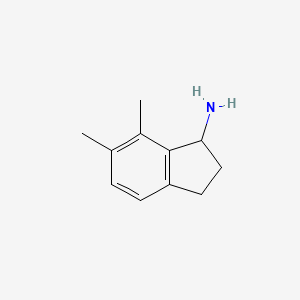

6,7-Dimethyl-indan-1-ylamine

Description

Historical Development and Significance of Indane Scaffolds in Organic Chemistry

The indane scaffold, and its analogues such as indene (B144670) and indanone, represent a privileged structure in organic chemistry. researchgate.netmdpi.com This bicyclic system provides a rigid framework that is amenable to a wide array of chemical modifications, allowing for the systematic investigation of structure-activity relationships. researchgate.neteburon-organics.com The development of synthetic methodologies to construct and functionalize the indane core has been a continuous area of research, leading to practical applications in various chemical disciplines. nih.gov

The versatility of the indane structure is evident in its presence in numerous biologically active natural products and pharmaceuticals. researchgate.nettudublin.ie For instance, the indanone moiety is a key component of drugs like Donepezil, used for treating Alzheimer's disease, and Sulindac, a non-steroidal anti-inflammatory drug. researchgate.netmdpi.comtudublin.ie The ability to introduce various substituents onto both the aromatic and aliphatic rings of the indane system has made it a valuable template for the design of new therapeutic agents. researchgate.neteburon-organics.com

Overview of Biologically Active Indanylamine Derivatives in Chemical Biology

Indanylamine derivatives constitute an important class of compounds with a broad spectrum of biological activities. proquest.com The aminoindane moiety is considered a significant pharmacophore, and its derivatives have been investigated for various therapeutic applications, including as antimicrobial, analgesic, anti-inflammatory, and neuroprotective agents. researchgate.netproquest.comasianpubs.org

Research has demonstrated that the position of the amine group and other substituents on the indane ring system can significantly influence the biological profile of the molecule. For example, 1-aminoindan (B1206342) and 2-aminoindan (B1194107) derivatives have shown distinct pharmacological properties. proquest.com The exploration of various substituted indanylamines continues to be an active area of research in the pursuit of novel drug candidates. google.comresearchgate.net

Table 1: Examples of Biologically Active Indanylamine Derivatives and their Investigated Activities

| Compound Class | Investigated Biological Activity | Reference(s) |

|---|---|---|

| Aminoindanes | Neuroprotective, Neuroleptic | researchgate.net |

| Indanylamine derivatives | Mast cell-stabilizing, Anti-allergic | proquest.com |

| Substituted Indanylamines | Antimicrobial, Analgesic, Anti-inflammatory | proquest.comasianpubs.org |

| Indane-carboxamide derivatives | CGRP receptor antagonists | researchgate.net |

Structural Considerations and Isomeric Diversity within Dimethyl-indan-1-ylamines

The introduction of two methyl groups to the indan-1-ylamine structure gives rise to a number of possible isomers, which can be categorized as either positional isomers or stereoisomers. The specific placement of the methyl groups on the indane skeleton, whether on the aromatic benzene (B151609) ring or the aliphatic cyclopentane (B165970) ring, results in different positional isomers. proquest.com

For dimethyl-indan-1-ylamines, the methyl groups can be located at various positions on the benzene ring (positions 4, 5, 6, or 7) or the cyclopentane ring (positions 2 or 3). The compound of interest, 6,7-dimethyl-indan-1-ylamine, is a positional isomer where the methyl groups are situated on the aromatic ring.

Furthermore, the presence of chiral centers in many indanylamine derivatives leads to stereoisomerism. For instance, in 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine, the carbon atoms at positions 1 and 2 are chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). ontosight.ainih.gov The spatial arrangement of the atoms in these stereoisomers can lead to different biological activities.

Table 2: Isomeric Forms of Dimethyl-indan-1-ylamine

| Isomer Type | Description | Example |

|---|---|---|

| Positional Isomer | Different placement of methyl groups on the indane ring. | This compound vs. 5,6-Dimethyl-indan-1-ylamine |

| Stereoisomer | Different spatial arrangement of atoms due to chiral centers. | (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine |

Rationale for Investigating this compound: A Unique Structural Motif for Academic Exploration

The specific substitution pattern of this compound presents a unique structural motif that warrants investigation. The synthesis of this compound has been reported, starting from 6,7-dimethyl-1-indanone and proceeding through reductive amination. google.com This particular arrangement of methyl groups on the aromatic portion of the indane nucleus can influence the molecule's electronic properties and steric hindrance, which in turn can affect its reactivity and interaction with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

6,7-dimethyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C11H15N/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3 |

InChI Key |

HAFAICWAIPDZGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CCC2N)C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,7 Dimethyl Indan 1 Ylamine and Its Derivatives

Strategies for Regioselective Synthesis of the 6,7-Dimethylated Indane Core

The primary challenge in the synthesis of 6,7-Dimethyl-indan-1-ylamine lies in the precise installation of the two methyl groups on the aromatic ring, followed by the formation of the indane core. This section explores modern strategies to achieve this regioselectivity.

Directed Aromatic Functionalization Approaches

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edubaranlab.org This approach utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, which can then react with an electrophile. wikipedia.org

For the synthesis of a 6,7-dimethylated indane precursor, one could envision a strategy starting from a suitably substituted 1,2-dimethylbenzene derivative bearing a DMG. For instance, a protected aniline or a methoxy group can serve as a DMG. The lithiation would occur at the position ortho to the directing group, allowing for the introduction of a three-carbon chain that can subsequently undergo cyclization.

A plausible synthetic route could involve the following steps:

Protection of a functional group on a 2,3-dimethylaniline derivative to create a suitable DMG.

Directed ortho metalation using a strong base like n-butyllithium or sec-butyllithium.

Quenching the resulting aryllithium species with an electrophile containing a three-carbon chain, such as an epoxide or an α,β-unsaturated ester.

Modification of the introduced side chain and subsequent intramolecular cyclization to form the 6,7-dimethyl-indan-1-one precursor.

While this approach offers excellent regiocontrol, the choice of the directing group and the reaction conditions are crucial to avoid side reactions and ensure high yields.

Cyclization Reactions for Indane Ring Formation with Pre-Installed Methyl Groups

A more traditional yet highly effective method for constructing the indane core is through intramolecular Friedel-Crafts acylation. nih.govnih.gov This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid. nih.gov For the synthesis of 6,7-dimethyl-indan-1-one, the required precursor would be 3-(3,4-dimethylphenyl)propanoic acid.

The synthesis of this precursor can be achieved through various standard organic transformations, starting from 1,2-dimethylbenzene. The subsequent intramolecular cyclization is a key step, and the choice of catalyst and solvent can significantly influence the yield and purity of the product. oup.comresearchgate.net

| Precursor | Catalyst/Reagent | Solvent | Yield of 6,7-Dimethyl-indan-1-one |

| 3-(3,4-dimethylphenyl)propanoic acid | Polyphosphoric acid (PPA) | - | Good to excellent |

| 3-(3,4-dimethylphenyl)propionyl chloride | AlCl₃ | Dichloromethane | High |

| 3-(3,4-dimethylphenyl)propanoic acid | NbCl₅ | Dichloromethane | Good |

Modern variations of the Friedel-Crafts reaction, such as those using milder Lewis acids or solid-supported catalysts, offer greener and more efficient alternatives to classical methods. researchgate.netorgsyn.org

Stereocontrolled Introduction of the C1-Amine Functionality in this compound

Once the 6,7-dimethyl-indan-1-one precursor is obtained, the next critical step is the stereocontrolled introduction of the amine group at the C1 position to yield the desired enantiomer of this compound.

Asymmetric Reduction of 6,7-Dimethyl-indan-1-one Oxime Precursors

A common strategy for the synthesis of primary amines from ketones involves the formation of an oxime, followed by its reduction. The asymmetric reduction of the C=N bond of the oxime can provide access to enantiomerically enriched amines. The 6,7-dimethyl-indan-1-one can be readily converted to its corresponding oxime by reaction with hydroxylamine.

The subsequent asymmetric hydrogenation of the oxime can be achieved using chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral ligands.

| Substrate | Catalyst System | H₂ Pressure | Solvent | Enantiomeric Excess (e.e.) |

| 6,7-Dimethyl-indan-1-one oxime | Rh(COD)₂BF₄ / Chiral Phosphine Ligand | 10-50 atm | Methanol | Potentially high |

| 6,7-Dimethyl-indan-1-one oxime | [Ir(COD)Cl]₂ / Chiral Diamine Ligand | 20-60 atm | Toluene | Potentially high |

The development of highly active and selective catalysts for the asymmetric reduction of ketoximes is an ongoing area of research.

Chiral Auxiliary-Mediated Amination Reactions

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction diastereoselectively. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be incorporated into the aminating agent. For example, a chiral phenylethylamine or a derivative thereof could be used to form an imine with 6,7-dimethyl-indan-1-one. Subsequent reduction of this chiral imine would proceed with facial selectivity dictated by the steric influence of the chiral auxiliary, leading to a diastereomeric excess of the corresponding secondary amine. Cleavage of the chiral auxiliary would then afford the desired primary amine.

The efficiency of this method depends on the ability of the chiral auxiliary to induce a high degree of diastereoselectivity in the reduction step and the ease of its subsequent removal.

Enantioselective Reductive Amination of 6,7-Dimethyl-indan-1-one

Direct enantioselective reductive amination is a highly atom-economical and efficient method for the synthesis of chiral amines from ketones. princeton.edunih.govprinceton.edu This one-pot reaction involves the condensation of a ketone with an amine source (such as ammonia or an ammonium salt) to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst and a reducing agent.

Various catalytic systems have been developed for this transformation, including those based on transition metals and organocatalysts. Chiral phosphoric acids have emerged as powerful organocatalysts for the reductive amination of ketones, often using a Hantzsch ester as the hydride source. princeton.edunih.govprinceton.edu

| Ketone Substrate | Amine Source | Catalyst | Reducing Agent | Solvent | Yield | Enantiomeric Excess (e.e.) |

| 6,7-Dimethyl-indan-1-one | NH₄OAc | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | High | >90% |

| 6,7-Dimethyl-indan-1-one | NH₃ | [Ir(COD)Cl]₂ / Chiral Ligand | H₂ | Methanol | High | >95% |

| 6,7-Dimethyl-indan-1-one | NH₂OH·HCl | Mn catalyst / Chiral P,N,N Ligand | H₂ | Toluene | Good | High |

This method avoids the isolation of potentially unstable imine intermediates and often proceeds under mild reaction conditions with high enantioselectivity. nih.govwhiterose.ac.uk

Chromatographic Enantiomer Separation Techniques for this compound

The resolution of racemic this compound into its constituent enantiomers is a critical step for stereospecific applications. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as a primary method for this purpose. The basic nature of the amine necessitates careful selection of both the stationary and mobile phases to achieve effective separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for separating a wide range of chiral compounds, including primary amines. For instance, columns like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.

The composition of the mobile phase is crucial for optimizing resolution. Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is used. For basic amines like this compound, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often essential. mdpi.com This additive competes with the analyte for highly acidic silanol sites on the silica support, improving peak shape and preventing irreversible adsorption. mdpi.com

Alternative CSPs for primary amines include crown ether-based columns, which are particularly effective for compounds with a primary amino group located near a chiral center. ankara.edu.trresearchgate.net The separation is achieved through host-guest complexation. Furthermore, macrocyclic glycopeptide antibiotics, like teicoplanin, offer another class of CSPs with broad enantioselectivity. researchgate.net

Below is a table outlining typical starting conditions for the chromatographic separation of a chiral primary amine like this compound.

| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Crown Ether CSP) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | (S)-18-Crown-6-ether |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | Methanol / Acetonitrile (80:20, v/v) + 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 20 °C |

| Detection | UV at 254 nm | UV at 254 nm |

Chemical Transformations and Derivatization of this compound

The primary amine functionality of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.

N-Alkylation and N-Acylation Reactions for Amine Modification

The nucleophilic nitrogen atom of this compound readily participates in N-alkylation and N-acylation reactions, which are fundamental transformations for modifying the amine's properties or for preparing intermediates in multi-step syntheses. researchgate.netresearchgate.net

N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base to neutralize the generated acid. The development of catalytic systems, such as those using cobalt or other transition metals, facilitates the N-alkylation of amines with alcohols, representing a more sustainable approach where water is the only byproduct. rsc.orgnih.gov The choice of reaction conditions can influence the degree of alkylation, allowing for the selective synthesis of secondary or tertiary amines.

N-Acylation is a robust method for forming an amide bond, which is a ubiquitous functional group in chemistry. researchgate.net This transformation is commonly carried out using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acid byproduct. researchgate.netorientjchem.org Catalyst-free conditions, for instance, reacting the amine with an acid anhydride in water, have been developed as an environmentally friendly alternative. orientjchem.org Chemoselective methods using reagents like potassium acyltrifluoroborates allow for acylation even in the presence of other sensitive functional groups. nih.gov

The table below summarizes representative conditions for these modifications.

| Transformation | Reagent(s) | Base / Catalyst | Solvent | Typical Product |

| N-Acetylation | Acetic Anhydride | Triethylamine | Dichloromethane | N-(6,7-Dimethyl-indan-1-yl)acetamide |

| N-Benzoylation | Benzoyl Chloride | Pyridine | Tetrahydrofuran | N-(6,7-Dimethyl-indan-1-yl)benzamide |

| N-Methylation | Methyl Iodide | Potassium Carbonate | Acetonitrile | 6,7-Dimethyl-N-methyl-indan-1-ylamine |

| N-Benzylation | Benzyl Bromide | Sodium Bicarbonate | Dimethylformamide | N-Benzyl-6,7-dimethyl-indan-1-ylamine |

Further Functionalization of the Aromatic and Aliphatic Ring Systems

Beyond modifications at the amine, the indane scaffold itself offers opportunities for further functionalization on both its aromatic and aliphatic rings.

Aromatic Ring Functionalization: The benzene (B151609) portion of the indane system can undergo electrophilic aromatic substitution reactions. The existing substituents—the alkylamino group at C1 and the two methyl groups at C6 and C7—are all activating, ortho-, para-directing groups. Their combined influence will direct incoming electrophiles to the C4 and C5 positions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield substituted derivatives at these positions, although careful optimization would be required to control regioselectivity. The use of directing groups can be a powerful strategy to achieve regioselective C-H functionalization at specific positions that might otherwise be difficult to access. mdpi.com

Aliphatic Ring Functionalization: The five-membered aliphatic ring possesses reactive sites as well. The C2 and C3 positions are benzylic, making them susceptible to radical substitution reactions, such as bromination with N-bromosuccinimide (NBS). Oxidation of the aliphatic ring could also lead to the introduction of further functionality. Additionally, skeletal editing strategies, such as photoredox-enabled carbon-atom insertion, have been used to expand the rings of related indene (B144670) systems to form substituted naphthalenes. researchgate.net

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for rapidly generating molecular complexity. beilstein-journals.orgnih.gov As a primary amine, this compound is an ideal substrate for numerous MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent example. wikipedia.orgnih.gov In this reaction, this compound can be combined with a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide. The reaction proceeds through the initial formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, ultimately yielding a complex α-acylamino carboxamide product after an irreversible Mumm rearrangement. wikipedia.orgnih.gov This strategy allows for the creation of large libraries of diverse compounds by simply varying the four input components.

| Component | Example Reactant 1 | Example Reactant 2 | Example Reactant 3 |

| Amine | This compound | This compound | This compound |

| Carbonyl | Acetone | Benzaldehyde | Cyclohexanone |

| Carboxylic Acid | Acetic Acid | Benzoic Acid | Formic Acid |

| Isocyanide | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl isocyanide |

Other MCRs where a primary amine is a key component include the Mannich reaction and the Petasis reaction, further expanding the possibilities for using this compound as a building block in diversity-oriented synthesis. nih.govbeilstein-journals.org

Comprehensive Structure Activity Relationship Sar Studies and Rational Molecular Design of 6,7 Dimethyl Indan 1 Ylamine Analogues

Stereochemical Impact on Molecular Recognition and Chirality-Driven Specificity

The stereochemistry of the 1-amino group on the indan (B1671822) scaffold is a critical determinant of molecular recognition and biological activity. The chiral center at the C-1 position dictates the spatial orientation of the amine, which is often a key interaction point with biological targets. In analogues of indan-1-ylamine, the separation of enantiomers has consistently demonstrated that biological activity resides predominantly in one stereoisomer. This chirality-driven specificity underscores the importance of a precise three-dimensional arrangement of functional groups for effective binding. The absolute configuration of the amine and its orientation relative to the fused ring system directly influence the affinity and efficacy of these compounds.

Positional and Electronic Effects of Dimethyl Substitution on Molecular Interactions

The placement of two methyl groups at the 6- and 7-positions on the aromatic ring of the indan nucleus has significant positional and electronic consequences that modulate molecular interactions. These methyl groups are electron-donating, thereby increasing the electron density of the aromatic ring. This alteration in electronic character can influence cation-π or other non-covalent interactions with receptor sites.

Furthermore, the steric bulk of the dimethyl substituents at these specific positions can impose conformational constraints on the molecule and influence its binding orientation. The strategic placement of these groups can either enhance binding by occupying a specific hydrophobic pocket within a receptor or, conversely, introduce steric hindrance that prevents optimal alignment. The interplay between the electronic and steric effects of the 6,7-dimethyl substitution pattern is a key factor in the SAR of this analogue series.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for Indanylamine Scaffolds

In the absence of a defined receptor structure, ligand-based drug design (LBDD) strategies, particularly pharmacophore modeling, are invaluable for elucidating the essential structural features required for activity. nih.govmdpi.com Pharmacophore models for indanylamine scaffolds typically highlight the importance of a primary amine (or a protonated cationic center), the aromatic ring, and hydrophobic features.

The development of these models involves aligning a set of active molecules to identify common chemical features that are crucial for their biological function. researchgate.net For the 6,7-dimethyl-indan-1-ylamine scaffold, a representative pharmacophore model would consist of:

A positive ionizable feature representing the 1-amino group.

An aromatic ring feature corresponding to the indan's benzene (B151609) ring.

One or more hydrophobic features, with the 6,7-dimethyl groups contributing significantly to one of these hydrophobic regions.

These models serve as three-dimensional queries for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov Quantitative structure-activity relationship (QSAR) models can further refine this understanding by correlating the physicochemical properties of different analogues with their observed activity. nih.gov

Below is a hypothetical data table illustrating the key features of a pharmacophore model for the indanylamine scaffold.

| Pharmacophore Feature | Type | Location | Contribution |

| Feature 1 | Positive Ionizable | 1-amino group | Essential for primary target interaction |

| Feature 2 | Aromatic Ring | Benzene ring of indan | π-stacking or hydrophobic interactions |

| Feature 3 | Hydrophobic | 6,7-dimethyl groups | Occupies a specific hydrophobic pocket |

| Feature 4 | Hydrophobic | Indan aliphatic portion | General hydrophobic interaction |

De Novo Design and Optimization Strategies for Novel this compound Derivatives

Building upon the insights from SAR and pharmacophore modeling, de novo design strategies can be employed to conceptualize entirely new molecules that fit the established activity criteria. This computational approach involves the generation of novel chemical structures within the constraints of a binding site model or a pharmacophore hypothesis.

Optimization strategies for novel this compound derivatives focus on several key areas:

Modification of the Amino Group: Exploring secondary and tertiary amines, as well as the introduction of different substituents, to probe for additional interactions and modulate basicity.

Substitution on the Aromatic Ring: While the 6,7-dimethyl pattern is a defining feature, further substitution could be explored to fine-tune electronic properties and solubility.

Alterations to the Indan Scaffold: Bioisosteric replacement of the cyclopentyl portion of the indan ring system can lead to novel scaffolds with improved properties.

These design and optimization cycles, guided by computational predictions, are essential for the development of next-generation compounds based on the this compound template.

Conformational Analysis and Flexibility Studies of the this compound System

The conformational flexibility of the this compound system, particularly the five-membered ring, plays a role in its ability to adapt to the topology of a binding site. rsc.org The cyclopentyl portion of the indan ring is not planar and can adopt various envelope or twist conformations. egyankosh.ac.in The energy barrier between these conformations is generally low, allowing the molecule to readily adopt the most favorable geometry for binding.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to explore the conformational landscape of these molecules. nih.gov These studies help to identify the low-energy conformations that are most likely to be biologically relevant. The presence of the 6,7-dimethyl groups can influence the preferred conformation of the five-membered ring through subtle steric interactions. Understanding the conformational preferences and the flexibility of this system is crucial for a complete picture of its SAR and for the accurate design of new analogues.

The following table summarizes the key considerations in the conformational analysis of this system.

| Conformational Element | Description | Impact on Activity |

| Five-membered Ring Pucker | The cyclopentyl ring can adopt non-planar envelope or twist conformations. | The preferred pucker can influence the orientation of the 1-amino group. |

| Amino Group Rotation | The C-N bond allows for rotation of the amino group. | The rotational position is critical for forming directed interactions like hydrogen bonds. |

| Overall Molecular Flexibility | The molecule possesses a degree of flexibility allowing it to adapt to binding sites. | A balance of rigidity and flexibility is often optimal for high-affinity binding. |

Mechanistic Investigations of 6,7 Dimethyl Indan 1 Ylamine S Molecular and Cellular Interactions

Receptor Binding Assays and Receptor Subtype Selectivity Profiling

Neurotransmitter Receptor Interactions

No studies detailing the binding affinity or selectivity of 6,7-Dimethyl-indan-1-ylamine for any neurotransmitter receptors have been identified in the public domain.

Other Receptor System Engagements

Information regarding the engagement of this compound with other receptor systems is not available in the current body of scientific literature.

Enzyme Modulation and Kinetic Characterization

Inhibition and Activation Mechanisms

There are no available data describing the effects of this compound on enzyme activity, including any potential inhibitory or activation mechanisms.

Allosteric Modulation Studies

No research has been published detailing any allosteric modulation properties of this compound on any enzyme or receptor.

Analysis of Cellular Pathway Perturbations Induced by this compound

The impact of this compound on cellular pathways has not been investigated in any publicly accessible studies. Therefore, no data on the cellular perturbations induced by this compound can be provided.

Signal Transduction Cascade Analysis

Currently, there is a notable absence of publicly available scientific literature detailing the specific interactions of this compound with intracellular signal transduction cascades. Comprehensive studies elucidating its potential influence on key signaling pathways, such as those involving protein kinases, G-protein coupled receptors, or downstream effectors, have not been reported. Therefore, a detailed analysis of its impact on cellular signaling remains an area for future investigation.

Gene Expression Profiling in Response to Compound Treatment

Similarly, research on the effects of this compound on gene expression is not present in the available scientific record. Gene expression profiling, a critical tool for understanding the molecular mechanisms of a compound, would involve techniques such as microarray analysis or RNA sequencing to determine which genes are upregulated or downregulated upon cellular exposure to the compound. Without such studies, the broader genomic and cellular responses to this compound cannot be characterized.

Comparative Mechanistic Analysis with Structurally Related Indanylamine Derivatives and Stereoisomers

A comparative mechanistic analysis of this compound with its structurally related indanylamine derivatives and stereoisomers is hampered by the lack of foundational mechanistic data for the primary compound itself. While the broader class of indanone derivatives has been a subject of medicinal chemistry research, demonstrating a wide range of biological activities, specific mechanistic details for individual compounds are often proprietary or yet to be fully elucidated in the public domain. nih.govresearchgate.net

For a meaningful comparative analysis, it would be essential to first establish the molecular and cellular targets of this compound. Once its primary mechanism of action is understood, comparisons could be drawn to other derivatives to understand how structural modifications—such as the position and nature of substituents on the indane ring or the stereochemistry of the amine group—influence biological activity. For instance, the position of the methyl groups at the 6 and 7 positions is a key structural feature that would be expected to influence its binding affinity and selectivity for any potential biological targets.

Advanced Computational and Theoretical Chemistry Applications in 6,7 Dimethyl Indan 1 Ylamine Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

Active Site Characterization and Binding Mode Prediction

For a compound like 6,7-Dimethyl-indan-1-ylamine, molecular docking studies would commence with the identification of a relevant biological target. The three-dimensional structure of this target protein, typically obtained from crystallographic or NMR studies, is crucial. The active site, the region of the protein where the substrate binds and the chemical reaction occurs, is then characterized. This involves identifying key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with a potential ligand.

Docking simulations of this compound into the active site of a target protein would predict its most stable binding pose. The results would reveal specific interactions, such as hydrogen bonds formed by the primary amine group or hydrophobic interactions involving the dimethyl-indan moiety. These predicted binding modes are fundamental in understanding the basis of the compound's potential biological activity and for guiding further structural modifications to enhance potency and selectivity.

Scoring Functions and Docking Algorithm Validation

A variety of scoring functions are employed in molecular docking to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The choice of the docking algorithm and scoring function is critical and is often validated by redocking a known co-crystallized ligand into the active site of the target protein to see if the program can reproduce the experimentally observed binding pose. For this compound, a typical docking study would involve multiple scoring functions to increase the confidence in the predicted binding affinity and pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools for predicting the activity of new, unsynthesized compounds.

Development of 2D and 3D QSAR Models

The development of a QSAR model for a series of compounds including this compound would begin with the compilation of a dataset of structurally related molecules with their experimentally determined biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors can be 2D, such as molecular weight and logP, or 3D, such as molecular shape and electrostatic potential.

Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of aminoindan derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (IC50, nM) |

| This compound | 161.26 | 2.5 | 26.02 | 150 |

| Indan-1-ylamine | 133.19 | 1.8 | 26.02 | 450 |

| 5,6-Dimethyl-indan-1-ylamine | 161.26 | 2.5 | 26.02 | 200 |

| 7-Methyl-indan-1-ylamine | 147.22 | 2.1 | 26.02 | 300 |

Virtual Screening Applications

Once a reliable QSAR model has been developed, it can be used for virtual screening of large chemical libraries. This process involves using the QSAR model to predict the biological activity of thousands or even millions of compounds in a database. This allows for the rapid identification of novel chemical scaffolds that are likely to have the desired biological activity, which can then be synthesized and tested experimentally. A QSAR model based on the this compound scaffold could be used to screen for new compounds with potentially improved therapeutic properties.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational changes of proteins and ligands and to understand the stability of ligand-protein complexes. An MD simulation of this compound bound to its target protein would reveal the flexibility of the ligand in the active site and the dynamic nature of its interactions with the surrounding amino acid residues. This information is crucial for understanding the mechanism of action at a molecular level and for designing more effective inhibitors. The simulation can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than scoring functions alone.

De Novo Compound Generation and Lead Optimization using Computational Tools

De novo drug design and lead optimization represent two pillars of modern computational drug discovery, enabling the creation and refinement of drug candidates with desired pharmacological profiles. mdpi.comnih.gov These approaches are particularly valuable when exploring the therapeutic potential of a specific chemical scaffold like that of this compound.

De Novo Compound Generation:

The primary goal of de novo design is the algorithmic creation of novel molecular structures tailored to fit the binding site of a specific biological target. mdpi.com This process can be ligand-based, generating molecules with similar properties to known active compounds, or structure-based, building molecules directly within the three-dimensional space of a target's active site. mdpi.comnih.gov

In the context of this compound, a de novo design strategy would commence by identifying a relevant biological target. Using the known 3D structure of this target, computational algorithms can "grow" new molecules fragment by fragment within the binding pocket. The indan-amine core of this compound could be used as a starting point or a guiding template. The software would explore various chemical additions and modifications to this core, ensuring that the newly generated compounds have favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, while also maintaining drug-like physicochemical properties. nih.gov This approach allows for the discovery of entirely new chemical entities that may possess superior activity or novelty compared to existing molecules. nih.gov

Lead Optimization:

Once a "hit" or "lead" compound like this compound is identified, lead optimization aims to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov Computational tools are instrumental in this iterative process.

Starting with the this compound structure, medicinal chemists can propose modifications. For instance, they might consider altering the substitution pattern on the aromatic ring or modifying the amine group. Computational models would then predict the impact of these changes on the molecule's binding affinity for its target. Techniques such as Free Energy Perturbation (FEP) calculations can provide highly accurate predictions of changes in binding affinity, guiding the synthesis of only the most promising analogs. nih.gov This rational, in silico-guided approach significantly reduces the number of compounds that need to be synthesized and tested, saving considerable time and resources. nih.gov

The following table illustrates a hypothetical lead optimization workflow starting from this compound for a generic protein kinase target.

| Compound ID | Modification from Parent Compound | Predicted Change in Binding Affinity (ΔΔG, kcal/mol) | Rationale for Modification |

| LEAD-001 | This compound (Parent) | N/A | Initial Hit Compound |

| OPT-002 | Addition of a hydroxyl group at position 4 | -1.5 | Introduce a hydrogen bond donor to interact with a key backbone carbonyl in the hinge region. |

| OPT-003 | Replacement of the amine with an amide | +0.8 | Predicted steric clash and loss of a critical ionic interaction with an aspartate residue. |

| OPT-004 | Bioisosteric replacement of the 6-methyl group with a chlorine atom | -0.5 | Improve hydrophobic interactions in a specific pocket and potentially enhance metabolic stability. |

| OPT-005 | Extension from the amine with a morpholine (B109124) group | -2.1 | Access a solvent-exposed region and form additional favorable interactions, improving both potency and solubility. |

This table is for illustrative purposes only. The predicted values are hypothetical.

Prediction of Activity Spectra for Substances (PASS) Analysis for Novel Biological Hypotheses

Beyond designing drugs for known targets, computational tools can also predict the unknown biological activities of a compound, thereby generating novel hypotheses for its therapeutic application. The Prediction of Activity Spectra for Substances (PASS) is a well-established in silico tool that serves this purpose.

The PASS algorithm works by comparing the 2D structure of a query molecule, such as this compound, against a large database of known biologically active substances. Based on structural similarities and fragments, it calculates the probability of the query compound being "active" (Pa) or "inactive" (Pi) for a wide range of biological activities, including pharmacological effects and mechanisms of action. A high Pa value (typically > 0.7) suggests a high likelihood that the compound will exhibit that specific activity in experimental testing.

A PASS analysis of this compound could uncover previously unsuspected biological activities, suggesting new avenues for research. For example, while it might be investigated for a specific neurological target, the PASS analysis could predict potential activity as an anti-inflammatory agent, an enzyme inhibitor, or a modulator of a different receptor family. These computational predictions provide a basis for targeted experimental validation, potentially repurposing the compound for new therapeutic indications.

Below is a hypothetical PASS prediction for this compound, illustrating the type of data generated and its utility in forming new research hypotheses.

| Predicted Biological Activity | Mechanism of Action | Pa | Pi | Hypothesis Generation |

| Monoamine oxidase B (MAO-B) inhibitor | Enzyme Inhibition | 0.812 | 0.015 | The indan-amine scaffold is structurally similar to known MAO-B inhibitors; potential for application in neurodegenerative diseases. |

| 5-HT2A receptor antagonist | Receptor Blockade | 0.754 | 0.031 | The dimethyl-substituted aromatic ring and primary amine are features found in some serotonergic ligands; could be investigated for psychiatric disorders. |

| Anti-inflammatory | Cyclooxygenase (COX) pathway | 0.688 | 0.045 | The lipophilic indan (B1671822) structure may interact with hydrophobic channels in inflammatory enzymes; warrants screening in anti-inflammatory assays. |

| Anticonvulsant | Ion Channel Modulation | 0.591 | 0.098 | Certain amine-containing structures are known to modulate neuronal ion channels; suggests potential utility in epilepsy models. |

| Vasodilator | Calcium Channel Blocker | 0.450 | 0.120 | Lower probability, but the structural features do not exclude potential cardiovascular effects; could be a secondary activity to explore. |

This table is for illustrative purposes only. Pa (probability to be active) and Pi (probability to be inactive) are hypothetical values generated to demonstrate the output of a PASS analysis.

Emerging Research Applications and Future Directions in 6,7 Dimethyl Indan 1 Ylamine Chemistry

Role as a Privileged Scaffold for the Development of Advanced Organic Materials

The rigid, bicyclic structure of the indane core in 6,7-Dimethyl-indan-1-ylamine provides a robust and predictable three-dimensional framework, a key characteristic of a "privileged scaffold." This inherent structural integrity makes it an attractive building block for the synthesis of advanced organic materials. The presence of the amino group offers a reactive handle for further functionalization, allowing for the introduction of various photophysically or electronically active moieties.

The dimethyl substitution on the aromatic ring can influence the solubility and solid-state packing of materials derived from this scaffold. These properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-donating nature of the methyl groups can also modulate the electronic properties of the aromatic system, which can be fine-tuned for specific material applications.

Table 1: Potential Applications of this compound in Organic Materials

| Application Area | Potential Role of this compound | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | As a core for hole-transporting or host materials. | Rigid scaffold for amorphous film formation; amino group for attaching emissive or charge-transporting units. |

| Organic Photovoltaics (OPVs) | As a component of donor or acceptor molecules. | Tunable electronic properties through functionalization of the amino group and aromatic ring. |

| Organic Field-Effect Transistors (OFETs) | As a building block for organic semiconductors. | Potential for ordered molecular packing, influenced by the dimethyl substitution pattern. |

Application as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C1 position of the indane ring, where the amino group is attached, means that this compound can exist as a pair of enantiomers. This chirality is of significant interest in asymmetric synthesis, where enantiomerically pure compounds are used to induce stereoselectivity in chemical reactions.

Once resolved into its individual enantiomers, optically active this compound could serve as a valuable chiral auxiliary or a precursor for the synthesis of chiral ligands for transition metal catalysis. The synthesis of this compound has been reported via the reductive amination of 6,7-Dimethyl-1-indanone. google.com This synthetic route provides access to the racemic amine, which can then be subjected to chiral resolution techniques to separate the enantiomers.

Table 2: Potential Asymmetric Synthesis Applications

| Application | Description |

| Chiral Auxiliary | The enantiomerically pure amine can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary can be cleaved and recovered. |

| Chiral Ligand Synthesis | The amino group provides a convenient point for the elaboration into more complex chiral ligands, such as those used in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. |

| Chiral Resolving Agent | The amine can be used to form diastereomeric salts with racemic carboxylic acids, allowing for their separation by crystallization. |

Development of Optically Pure this compound as Chemical Probes for Biological Systems

Optically pure aminoindanes are well-established pharmacophores found in a variety of biologically active compounds. The specific stereochemistry at the C1 position is often crucial for selective interaction with biological targets such as enzymes and receptors. Therefore, the development of optically pure forms of this compound could lead to the discovery of novel chemical probes for exploring biological systems.

By attaching fluorescent tags or other reporter groups to the amino functionality, these chiral molecules could be used to visualize and study the distribution and dynamics of their target proteins within cells or tissues. The dimethyl substitution pattern may also influence the binding affinity and selectivity of these probes for their biological targets.

Integration of this compound into Complex Multicomponent Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs, such as the Ugi and Passerini reactions.

The integration of the this compound scaffold into complex molecular architectures through MCRs could rapidly generate libraries of diverse compounds for high-throughput screening in drug discovery and materials science. The rigid indane core would impart a degree of conformational constraint on the resulting products, which can be advantageous for achieving high binding affinity and selectivity.

Novel Analytical and Spectroscopic Characterization Methodologies for this compound

The characterization of this compound and its derivatives relies on a suite of standard analytical and spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key tool for confirming the structure of the molecule. For this compound, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the amine protons at approximately 1.6 ppm. google.com

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex derivatives. Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. For chiral analysis, techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) using a chiral stationary or mobile phase, respectively, would be essential for separating and quantifying the enantiomers.

Table 3: Spectroscopic and Analytical Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, benzylic proton at C1, aliphatic protons on the cyclopentane (B165970) ring, and methyl group protons. A broad singlet for the NH₂ protons. google.com |

| ¹³C NMR | Distinct signals for the aromatic, aliphatic, and methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Chiral HPLC | Separation of the (R)- and (S)-enantiomers on a suitable chiral stationary phase. |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique combination of a rigid, chiral scaffold and a reactive amino group in this compound opens up numerous opportunities for interdisciplinary research. In chemical biology, the exploration of its derivatives as ligands for G-protein coupled receptors (GPCRs) or ion channels could lead to new therapeutic agents. The indane core is a known feature in compounds targeting the central nervous system.

In materials science, the incorporation of this building block into polymers or supramolecular assemblies could lead to novel materials with interesting chiroptical or electronic properties. The self-assembly of chiral molecules can lead to the formation of helical structures with potential applications in asymmetric catalysis and sensing. The convergence of these fields will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic: What are the recommended synthetic routes for 6,7-Dimethyl-indan-1-ylamine, and how can purity be validated?

Answer:

Synthesis typically involves catalytic hydrogenation of substituted indene precursors or reductive amination of ketone intermediates. For purity validation:

- Chromatographic methods : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity ≥98% .

- Spectroscopic validation : Combine -NMR (to confirm methyl group integration at δ 1.2–1.4 ppm and aromatic protons at δ 6.8–7.2 ppm) and FT-IR (amine N-H stretch ~3300 cm) .

- Quantitative analysis : UV-Vis spectroscopy at λmax ~220 nm (similar to structurally related indanamines) .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Experimental design :

- Variables : Temperature (-20°C, 4°C, RT), humidity (40–80%), and light exposure (dark vs. UV/visible light).

- Timepoints : Test at 0, 1, 3, 6, and 12 months.

- Analytical endpoints :

- Data interpretation : Use Arrhenius kinetics to predict long-term stability if accelerated studies show linear degradation .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

Answer:

- Methodological triangulation :

- NMR : Confirm dynamic processes (e.g., conformational isomerism) via variable-temperature NMR.

- X-ray diffraction : Resolve static structural ambiguities (e.g., methyl group orientation).

- Computational validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16 B3LYP/6-31G**) to identify discrepancies in bond angles or torsional strains .

- Statistical analysis : Apply χ² tests to assess goodness-of-fit between experimental and simulated spectra .

Advanced: What strategies mitigate bias in bioactivity studies of this compound analogs?

Answer:

- Blinded experimental design : Separate compound handling and data analysis teams to prevent confirmation bias .

- Negative controls : Include structurally similar inert analogs (e.g., 6,7-diethyl-indan-1-ylamine) to isolate target-specific effects.

- Data normalization : Use Z-score scaling for high-throughput assays (e.g., receptor binding IC) to minimize plate-to-plate variability .

- Reproducibility checks : Validate findings across ≥3 independent replicates and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (amine groups can cause dermal/ocular irritation) .

- Ventilation : Use fume hoods for synthesis/purification steps (amine volatility risk).

- Spill management : Neutralize with dilute acetic acid (1:10 v/v in water) and adsorb with vermiculite .

- Documentation : Maintain SDS sheets with toxicity data (e.g., LD from rodent studies) and emergency contacts .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Answer:

- Mechanistic modeling :

- Data reconciliation :

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

- Software :

- LogP : ACD/Labs or ChemAxon for partition coefficient estimation.

- pKa : MarvinSketch (amine group pKa ~9–10, similar to aliphatic amines).

- Validation : Compare predictions with experimental HPLC-derived logD (pH 7.4) .

- Structural analogs : Use PubChem or ChEMBL data for indanamine derivatives to refine predictions .

Advanced: How should researchers address ethical and reproducibility challenges in open-data sharing for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.